REACTION_CXSMILES
|
NC1C=CC=CC=1C1C([C:14]([C:16]2[C:21]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[NH2:28])=[CH:20][CH:19]=[CH:18][N:17]=2)=O)=NC=CC=1.[NH2:29][C:30](N)=[O:31]>C(O)(=O)C>[N:17]1[CH:18]=[CH:19][CH:20]=[CH:14][C:16]=1[C:21]1[C:22]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[NH:28][C:30](=[O:31])[N:29]=1
|
Name
|
2-aminophenyl-2-pyridyl ketone
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C=1C(=NC=CC1)C(=O)C1=NC=CC=C1C1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NC(NC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |